![molecular formula C4H7NO2S B2484492 3-Amino-2,3-dihydrothiophene 1,1-dioxide CAS No. 56275-95-7](/img/structure/B2484492.png)
3-Amino-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-2,3-dihydrothiophene 1,1-dioxide derivatives often involves the oxidation of substituted 3-methoxythiophene derivatives. For instance, 3-Oxo-2,3-dihydrothiophene 1,1-dioxide can be prepared through oxidation with dimethyldioxirane, leading to high yields of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones upon reaction with sulfur and nitrogen nucleophiles, often with the extrusion of sulfur dioxide even at room temperature (Hofsløkken & Skattebol, 1999).
Molecular Structure Analysis
Molecular and structural analyses of derivatives of 3-Amino-2,3-dihydrothiophene 1,1-dioxide, such as 2,5-dihydrothiophene-1,1-dioxide, have been performed using spectroscopic techniques and Density Functional Theory (DFT). These studies reveal detailed geometric, electronic, and vibrational properties, providing insight into the charge density distribution and sites of chemical reactivity (Arjunan et al., 2015).
Scientific Research Applications
Chemical Reactions and Synthesis
3-Amino-2,3-dihydrothiophene 1,1-dioxide is involved in various chemical reactions and synthesis processes. One study describes the formation of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones from 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives reacting with sulfur and nitrogen nucleophiles (Hofsløkken & Skattebol, 1999). Another research focuses on the use of dihydrothiophenes as precursors for synthesizing a range of quinoline, quinolone, and coumarin fused dihydrothiophene dioxides, which lose sulfur dioxide on thermolysis (White & Storr, 1996).
Structural and Vibrational Properties
A study by Arjunan et al. (2015) focuses on the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide and its derivatives. They used FTIR, FT-Raman spectral techniques, and B3LYP methods to analyze the geometry and electronic properties of these compounds (Arjunan et al., 2015).
Molecular Complex Formation
Research by Efremova et al. (2004) discusses the formation of a molecular complex involving 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, which is reactive and capable of taking up amines with subsequent desulfonylation to afford aminodinitrobutadienes (Efremova et al., 2004).
Synthesis and Reactivity
A study by Baraldi et al. (1988) introduces a new synthesis of 3-cyano-2,5-dihydrothiophene-1,1-dioxide, serving as a stable precursor for 2-cyano-1,3-butadiene, used in Diels-Alder reactions without isolating the unstable diene (Baraldi et al., 1988).
Mechanism of Action
Mode of Action
It is known to be used as a reactant in the diastereoselective synthesis of oxazolidinone/morpholine fused tetrahydrothiophenes . This suggests that it may interact with its targets to induce specific changes, leading to the formation of these compounds.
Biochemical Pathways
It is known to participate in various reactions such as asymmetric hydrogenation and Michael addition , suggesting that it may influence related biochemical pathways.
Result of Action
As a reactant in the synthesis of oxazolidinone/morpholine fused tetrahydrothiophenes , it likely contributes to the formation of these compounds at the molecular level.
properties
IUPAC Name |
1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVLIKFODWGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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